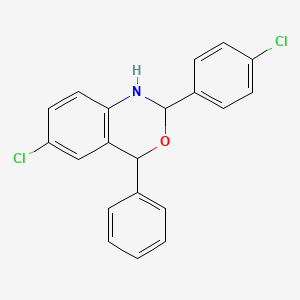![molecular formula C26H23N3O2 B11682485 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ピペリジノ-5-(2-トルイジノ)-6H-アントラ[1,9-CD]イソキサゾール-6-オンは、アントラキノン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ピペリジン環、トルイジン基、およびアントラキノンコアに融合したイソキサゾール環の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
3-ピペリジノ-5-(2-トルイジノ)-6H-アントラ[1,9-CD]イソキサゾール-6-オンの合成は、通常、5-クロロアントラ[1,9-cd]-6-イソキサゾロンとピペリジン、および2-トルイジンを制御された条件下で反応させることによって行われます。 反応は、メタノールなどの適切な溶媒中で、目的生成物の形成を促進するために高温で行われます .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模は大きくなります。このプロセスは、収率と純度を最適化するために、最終製品の一貫した品質を確保するために、多くの場合、連続フローリアクターと高度な精製技術を使用します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves the reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with piperidine and 2-toluidine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
反応の種類
3-ピペリジノ-5-(2-トルイジノ)-6H-アントラ[1,9-CD]イソキサゾール-6-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノン誘導体を形成することができます。
還元: 還元反応は、ヒドロキノン誘導体の形成につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。反応は、通常、選択性と収率を確保するために、制御された温度とpH条件下で行われます。
主な生成物
これらの反応から生成される主な生成物には、さまざまな置換アントラキノン誘導体、ヒドロキノン、およびその他の官能基化イソキサゾール化合物が含まれます .
4. 科学研究における用途
3-ピペリジノ-5-(2-トルイジノ)-6H-アントラ[1,9-CD]イソキサゾール-6-オンは、以下を含むいくつかの科学研究用途を持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、およびさまざまな有機変換における試薬として使用されます。
生物学: 抗菌および抗がん特性を含む、潜在的な生物学的活性を調査されています。
医学: 特に新規治療薬の設計における、薬物開発における潜在的な使用を検討されています。
科学的研究の応用
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
3-ピペリジノ-5-(2-トルイジノ)-6H-アントラ[1,9-CD]イソキサゾール-6-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。 関与する経路には、シグナル伝達経路のモジュレーション、遺伝子発現の変化、細胞代謝への干渉が含まれる場合があります .
類似化合物との比較
類似化合物
類似の化合物には、以下のような他のアントラキノン誘導体が含まれます。
- 3-アロイラントラ[1,9-cd]イソキサゾール-6-オン
- 5-(N-ピリジニア)アントラ[1,9-cd]イソキサゾール-6-オン塩化物 .
独自性
3-ピペリジノ-5-(2-トルイジノ)-6H-アントラ[1,9-CD]イソキサゾール-6-オンを際立たせているのは、独特の官能基の組み合わせであり、これは明確な化学反応性と生物学的活性を付与します。ピペリジン基とトルイジン基の両方の存在、およびイソキサゾール環は、それを研究や産業におけるさまざまな用途に適した汎用性の高い化合物にします。
特性
分子式 |
C26H23N3O2 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
10-(2-methylanilino)-12-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C26H23N3O2/c1-16-9-3-6-12-19(16)27-20-15-21(29-13-7-2-8-14-29)24-23-22(20)25(30)17-10-4-5-11-18(17)26(23)31-28-24/h3-6,9-12,15,27H,2,7-8,13-14H2,1H3 |
InChIキー |
DJQSSJIWDRRJBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11682463.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
